

# An In-depth Technical Guide to the Physical Properties of Isoquinolin-3-ylmethanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Isoquinolin-3-ylmethanol*

Cat. No.: B183371

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Isoquinolin-3-ylmethanol** is a heterocyclic organic compound featuring an isoquinoline core substituted with a hydroxymethyl group at the 3-position. The isoquinoline scaffold is a prominent structural motif in numerous natural products and pharmacologically active molecules, making its derivatives, such as **isoquinolin-3-ylmethanol**, valuable building blocks in medicinal chemistry and materials science. A thorough understanding of the physical properties of this compound is fundamental for its application in synthesis, purification, formulation, and biological assays. This guide provides a comprehensive overview of the known physical and chemical characteristics of **isoquinolin-3-ylmethanol**, details the experimental protocols for their determination, and presents a logical workflow for property analysis.

## Core Physical Properties

The primary physical constants for **isoquinolin-3-ylmethanol** are summarized in the table below. It is important to note that some of these values are predicted based on computational models.

| Physical Property  | Value                                          | Source              |
|--------------------|------------------------------------------------|---------------------|
| Molecular Formula  | $C_{10}H_9NO$                                  | <a href="#">[1]</a> |
| Molecular Weight   | 159.19 g/mol                                   |                     |
| Appearance         | White to yellow solid                          |                     |
| Melting Point      | 81 °C                                          |                     |
| Boiling Point      | $335.1 \pm 17.0$ °C (Predicted)                |                     |
| Density            | $1.218 \pm 0.06$ g/cm <sup>3</sup> (Predicted) |                     |
| pKa                | $13.48 \pm 0.10$ (Predicted)                   |                     |
| Storage Conditions | Room temperature, sealed in a dry environment  |                     |

## Detailed Physical and Chemical Characteristics

### Solubility Profile

The solubility of an organic compound is dictated by its polarity and capacity for intermolecular interactions, such as hydrogen bonding. **Isoquinolin-3-ylmethanol** possesses both a polar hydroxyl group, capable of acting as a hydrogen bond donor and acceptor, and a large, relatively nonpolar aromatic isoquinoline ring system.

- Polar Solvents:** Due to the hydroxyl group, it is expected to have some solubility in polar protic solvents like methanol and ethanol.
- Nonpolar Solvents:** The aromatic rings suggest solubility in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.
- Aqueous Solubility:** The molecule's overall low polarity, dominated by the bicyclic aromatic system, suggests limited solubility in water. Its basic nitrogen atom allows for salt formation in acidic solutions, which would enhance aqueous solubility.

### Stability

**Isoquinolin-3-ylmethanol** should be stored at room temperature in a tightly sealed container, protected from moisture. As with many organic compounds, prolonged exposure to light and air may lead to degradation.

## Spectroscopic Data (Expected)

While specific, experimentally verified spectra for **isoquinolin-3-ylmethanol** are not readily available in public databases, its spectral characteristics can be predicted based on its structure.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring, the methylene protons of the CH<sub>2</sub>OH group, and the hydroxyl proton.

- **Aromatic Region ( $\delta$  7.5-9.0 ppm):** Several signals corresponding to the six protons on the isoquinoline ring system. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton. Protons adjacent to the nitrogen atom are expected to be the most downfield.
- **Methylene Protons ( $\delta$  ~4.8 ppm):** A singlet (or a doublet if coupled to the hydroxyl proton) corresponding to the two protons of the -CH<sub>2</sub>- group.
- **Hydroxyl Proton (variable):** A broad singlet whose chemical shift is dependent on concentration and solvent.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule.

- **Aromatic Carbons ( $\delta$  ~120-155 ppm):** Signals for the nine carbons of the isoquinoline ring. Carbons bonded to the nitrogen atom will appear at the lower end of this range.
- **Methylene Carbon ( $\delta$  ~60-65 ppm):** A signal for the -CH<sub>2</sub>OH carbon.

### Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present.

- O-H Stretch ( $3200\text{-}3550\text{ cm}^{-1}$ ): A strong, broad band characteristic of the hydroxyl group, broadened due to hydrogen bonding.[\[2\]](#)
- C-H Stretch (Aromatic) ( $\sim 3030\text{ cm}^{-1}$ ): Medium to weak bands for the C-H bonds on the aromatic ring.[\[2\]](#)
- C-H Stretch (Aliphatic) ( $2850\text{-}2950\text{ cm}^{-1}$ ): Medium to weak bands for the methylene C-H bonds.[\[2\]](#)
- C=C and C=N Bending ( $1500\text{-}1700\text{ cm}^{-1}$ ): Multiple sharp, medium-intensity bands characteristic of the isoquinoline aromatic system.[\[2\]](#)
- C-O Stretch ( $1000\text{-}1260\text{ cm}^{-1}$ ): A strong band indicating the presence of the primary alcohol.[\[3\]](#)

### Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak  $[M]^+$  would be expected at  $m/z = 159$ . Fragmentation would likely involve the loss of the hydroxymethyl group or cleavage of the isoquinoline ring.

## Experimental Protocols

The determination of the physical properties of a compound like **isoquinolin-3-ylmethanol** follows standard organic chemistry laboratory procedures.

### Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically  $0.5\text{-}1.0^\circ\text{C}$ ) is indicative of a pure compound, whereas impurities tend to depress and broaden the melting range.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **isoquinolin-3-ylmethanol** is packed into a capillary tube to a depth of 2-3 mm.[4] The tube is tapped gently to ensure dense packing.[4]
- Apparatus: A calibrated digital melting point apparatus (such as a Mel-Temp or DigiMelt) is used.[5]
- Measurement:
  - An initial rapid heating is performed to determine an approximate melting point.[4]
  - A second, more precise measurement is conducted with a fresh sample. The temperature is raised quickly to about 15-20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.[4]
  - The temperature at which the first liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ) are recorded. The melting range is reported as  $T_1-T_2$ .

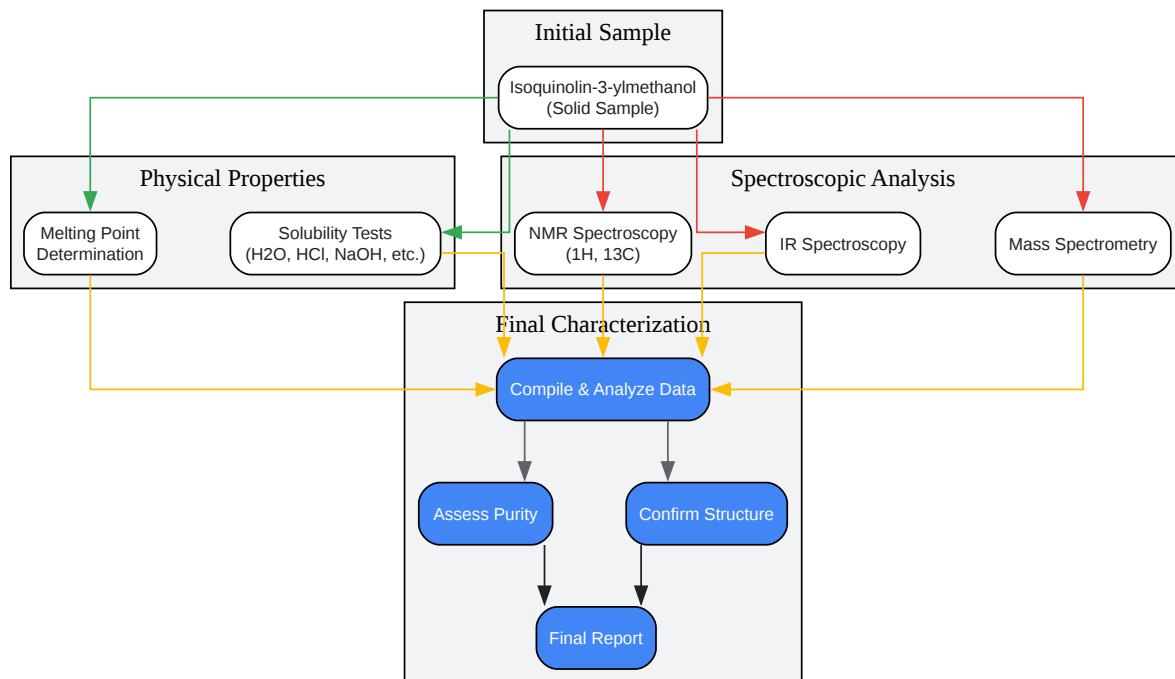
## Solubility Testing

This protocol systematically determines the solubility of the compound in various solvents to classify it based on its functional groups and polarity.

Methodology:

- Sample Preparation: Place approximately 25 mg of **isoquinolin-3-ylmethanol** into a series of small, labeled test tubes.[6]
- Solvent Addition: To each tube, add 0.75 mL of a different solvent in small portions, shaking vigorously after each addition.[6] The solvents should include:
  - Water
  - 5% aqueous HCl
  - 5% aqueous NaOH

- 5% aqueous  $\text{NaHCO}_3$
- Concentrated  $\text{H}_2\text{SO}_4$  (with caution)
- An organic solvent like diethyl ether or chloroform.
- Observation: Observe whether the compound dissolves completely, partially, or not at all. Note any color changes, gas evolution, or heat production.
- Classification: The results are used to classify the compound. For example, solubility in 5% HCl would indicate the presence of a basic functional group (the isoquinoline nitrogen).[\[7\]](#)


## Spectroscopic Analysis (General Procedure)

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **isoquinolin-3-ylmethanol** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a small vial.[\[8\]](#) The solution must be free of any solid particles.[\[9\]](#)
- Transfer: Transfer the solution to a clean, dry NMR tube.[\[9\]](#)
- Acquisition: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. [\[10\]](#) Standard  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are then acquired.

### Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of an organic solid like **isoquinolin-3-ylmethanol**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the physical and structural characterization of an organic compound.

## Conclusion

**Isoquinolin-3-ylmethanol** is a solid compound with a defined melting point and predictable solubility and spectroscopic characteristics based on its structure. The data and protocols presented in this guide serve as a foundational resource for researchers working with this compound, enabling its effective use in further chemical synthesis, drug design, and material science applications. The provided workflow offers a systematic approach to verifying the identity and purity of **Isoquinolin-3-ylmethanol** and similar organic solids.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-ISOQUINOLINEMETHANOL(27311-63-3) 1H NMR spectrum [chemicalbook.com]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. CH<sub>3</sub>OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. www1.udel.edu [www1.udel.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Isoquinolin-3-ylmethanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183371#isoquinolin-3-ylmethanol-physical-properties>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)